molecular formula C30H29N3O3 B6555833 1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1040653-35-7

1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B6555833
CAS No.: 1040653-35-7
M. Wt: 479.6 g/mol
InChI Key: JQGAVYVHQQQRAL-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a methoxy group at position 4 and a 4-methylphenyl group at position 2. The quinoline is linked via a carbonyl group to a piperazine ring, which is further connected to a phenyl-ethanone moiety.

Properties

IUPAC Name

1-[4-[4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-20-4-6-23(7-5-20)28-19-29(36-3)26-18-24(10-13-27(26)31-28)30(35)33-16-14-32(15-17-33)25-11-8-22(9-12-25)21(2)34/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGAVYVHQQQRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of a piperazine ring and a methoxy group enhances its pharmacological properties.

Pharmacological Effects

The biological activity of 1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has been investigated in various studies, revealing several key pharmacological effects:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural components have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : The quinoline derivatives have been extensively studied for their antimicrobial activities. This compound's structure suggests potential effectiveness against bacterial and fungal pathogens.
  • Cardiovascular Effects : Some related compounds have demonstrated vasodilatory and inotropic effects, which could imply similar actions for this compound. Research indicates that modifications in the piperazine ring can enhance these cardiovascular effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the quinoline moiety suggests that it may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : The piperazine component may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines ,
AntimicrobialInhibition of bacterial growth
CardiovascularVasodilatory effects

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of quinoline derivatives, a compound structurally similar to this compound was found to induce apoptosis in human breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. This study highlighted the potential for developing new antibiotics from compounds with similar structures .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, adding various substituents to the piperazine ring can significantly alter the pharmacological profile, making it essential to explore different analogs for optimized activity .

Scientific Research Applications

The compound 1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, highlighting relevant case studies and providing comprehensive data.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives can inhibit the growth of breast and prostate cancer cells by inducing apoptosis (programmed cell death) . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Quinolines are also known for their antimicrobial activities. The presence of the piperazine moiety in this compound enhances its interaction with microbial targets.

  • Case Study : In vitro studies have shown that similar quinoline compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly in treating neurological disorders.

  • Case Study : Research has indicated that certain quinoline derivatives can act as neuroprotective agents, potentially offering therapeutic benefits in conditions such as Alzheimer's disease. For instance, a derivative showed promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeCompound TypeReference
AnticancerQuinoline derivativesJournal of Medicinal Chemistry
AntimicrobialSimilar quinoline compoundsInternational Journal of Antimicrobial Agents
NeuroprotectiveQuinoline derivativesNeuropharmacology Journal

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Effect
Piperazine ringEnhances bioactivity
Methoxy groupIncreases solubility
Carbonyl groupCritical for receptor binding

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound ID/Reference Quinoline Substituents Piperazine Substituents Terminal Group Key Properties/Applications
Target Compound 4-methoxy, 2-(4-methylphenyl) 4-methoxyquinoline-6-carbonyl 4-phenyl-ethanone Potential ALDH1A1 inhibition
6-fluoro, 4-(4,4-dimethylcyclohexenyl) Cyclopropanecarbonyl Oral bioavailability optimization
6-fluoro Methylsulfonyl and vinylsulfonyl Enhanced solubility/reactivity
6-fluoro 4-(hydroxymethyl)-4-phenylpiperidine Aldehyde Probable prodrug design
1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl 4-phenyl-ethanone Kinase inhibition (implied by pyrimidine)
5-(4-chlorophenyl)-1H-pyrazol-3-yl 3-nitro-phenyl-ethanone Antimicrobial/antiparasitic activity

Key Observations:

Quinoline Modifications: Fluorine at position 6 () enhances electronic effects and metabolic stability . The 4-methoxy-2-(4-methylphenyl) groups in the target compound may improve hydrophobic interactions in enzyme binding .

Piperazine Functionalization :

  • Sulfonyl groups (e.g., methylsulfonyl in ) increase solubility and hydrogen-bonding capacity .
  • Bulky substituents (e.g., cyclopropanecarbonyl in ) may influence steric hindrance and pharmacokinetics .

Terminal Group Impact: Phenyl-ethanone (target compound and ) provides a planar aromatic system for π-π stacking .

Q & A

Q. What are the common synthetic strategies for synthesizing this compound, and how are key intermediates optimized?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the quinoline core via Skraup or Friedländer reactions, using 4-methoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid as a precursor.
  • Step 2 : Activation of the carboxylic acid (e.g., using HATU or EDC) for coupling with piperazine.
  • Step 3 : Final coupling of the piperazine intermediate with 4-acetylphenylboronic acid via Suzuki-Miyaura cross-coupling .
    Key optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yields. Purity is confirmed via column chromatography or recrystallization .

Q. How is the compound’s structure validated using spectroscopic techniques?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetyl resonance at δ 2.6 ppm).
  • HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ ion at m/z 523.2342).
  • IR : Carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) confirm functional groups .

Q. How are solubility and stability optimized for in vitro assays?

  • Solubility : DMSO is preferred for stock solutions (tested at 10 mM). For aqueous buffers, co-solvents like PEG-400 or cyclodextrins improve dissolution.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability in PBS (pH 7.4) is monitored via HPLC over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogen groups).
  • Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). Computational docking (e.g., AutoDock Vina) predicts binding interactions.
  • Data interpretation : Correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity trends .

Q. How should contradictory bioactivity data across studies be resolved?

  • Potential causes : Variability in assay conditions (e.g., cell lines, serum concentration) or compound purity (e.g., residual solvents).
  • Resolution : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines). Validate purity via LC-MS and elemental analysis. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the quinoline ring).
  • Toxicity screening : Use ProTox-II to assess hepatotoxicity and Ames mutagenicity. MD simulations (GROMACS) model metabolite-protein interactions .

Q. How do polymorphic forms influence pharmacokinetic properties?

  • Screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize via PXRD and DSC.
  • Impact : Compare dissolution rates (USP Apparatus II) and bioavailability in rodent models. Polymorphs with higher entropy (Form II) often show faster absorption .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against related targets (e.g., kinase panels).
  • Proteome profiling : Use affinity pulldown/MS to identify non-specific binding partners.
  • CRISPR knockouts : Validate target specificity in isogenic cell lines .

Methodological Considerations

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

  • TLC/MS monitoring : Track reaction progress in real-time.
  • Isolation : Use preparative HPLC for polar intermediates.
  • X-ray crystallography : Resolve ambiguous stereochemistry in key intermediates (e.g., piperazine linkage) .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-DAD/ELSD : Detect impurities ≥0.1% (ICH Q3A guidelines).
  • NMR relaxation editing : Suppress solvent peaks to identify low-abundance contaminants .

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